5-Oxotetrahydrothiophene-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxothiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNMSYPRJCMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573218 | |
| Record name | 5-Oxothiolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222046-90-4 | |
| Record name | 5-Oxothiolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxothiolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Oxotetrahydrothiophene 2 Carboxylic Acid
Chemo- and Regioselective Synthetic Pathways
The construction of the 5-oxotetrahydrothiophene-2-carboxylic acid molecule requires precise control over chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity). Various strategies have been developed to achieve this, starting from different precursors and employing a range of reaction types.
Oxidation of Substituted Tetrahydrothiophene (B86538) Precursors
One potential chemo- and regioselective route to this compound involves the selective oxidation of a suitable tetrahydrothiophene precursor. While the direct oxidation of thiophene (B33073), an aromatic analogue, typically leads to thiophene-S-oxides which can undergo subsequent reactions, the controlled oxidation of a saturated tetrahydrothiophene ring offers a more direct pathway. figshare.comacs.orgresearchgate.net For instance, the oxidation of a tetrahydrothiophene molecule bearing a substituent at the 2-position that can be converted to a carboxylic acid, or a precursor with a carboxylic acid group already in place, could yield the target compound. The challenge in this approach lies in selectively oxidizing the sulfur atom to a sulfoxide (B87167), which can then rearrange or be further processed to form the carbonyl group of the thiolactone, without over-oxidation or side reactions on other parts of the molecule. Catalytic systems, often employing metal catalysts and an oxidizing agent like hydrogen peroxide, can be tailored to control the extent of oxidation. researchgate.net
Cyclization Reactions for Thiolactone Ring Formation
Intramolecular cyclization is a cornerstone of synthetic strategies for forming the thiolactone ring of this compound. These reactions typically involve a linear precursor molecule that contains both a thiol group and a carboxylic acid or ester group, separated by an appropriate number of carbon atoms. The formation of the five-membered thiolactone ring is generally thermodynamically favorable.
One common approach is the intramolecular thioesterification of a mercaptocarboxylic acid. researchgate.net For example, a molecule like 2-mercaptoglutaric acid or a related derivative could, under the right conditions (often involving an acid catalyst and removal of water), undergo cyclization to form the desired thiolactone.
Another powerful method is the radical-mediated cyclization of unsaturated thiocarboxylic acids. figshare.comresearchgate.netrsc.org This approach, known as an acyl thiol-ene (ATE) reaction, can proceed with high efficiency and regioselectivity under mild conditions, making it a valuable tool for constructing thiolactone rings. figshare.comresearchgate.net
| Cyclization Strategy | Precursor Type | Key Features |
| Intramolecular Thioesterification | Mercaptocarboxylic Acid | Acid-catalyzed, often requires dehydration |
| Acyl Thiol-Ene (ATE) Cyclization | Unsaturated Thiocarboxylic Acid | Radical-mediated, mild conditions, high regioselectivity |
Strategies Involving 2-Mercaptoacetic Acid
While direct strategies for the synthesis of this compound using 2-mercaptoacetic acid are not extensively detailed in readily available literature, this common building block could theoretically be employed in a multi-step synthesis. A plausible synthetic route could involve the reaction of 2-mercaptoacetic acid with a suitable three-carbon electrophile that also contains a precursor to the carboxylic acid group at the 2-position of the final ring. For example, an acrylic acid derivative could potentially react with 2-mercaptoacetic acid via a Michael addition, followed by subsequent cyclization and functional group manipulation to yield the target molecule.
Multi-Step Synthetic Sequences and Intermediate Transformations
The synthesis of this compound can be accomplished through multi-step sequences that involve the transformation of various intermediates. A hypothetical multi-step synthesis could start from a readily available cyclic compound, such as a derivative of succinic anhydride (B1165640). Reaction of succinic anhydride with a sulfur nucleophile could lead to a ring-opened intermediate, which would then need to be re-cyclized to form the thiolactone ring.
Alternatively, a synthesis could begin with a furanone precursor, the oxygen-containing analogue of the target molecule. The conversion of a lactone to a thiolactone is a known transformation that can be achieved using various sulfurating agents, such as Lawesson's reagent or a disilathiane with an indium catalyst. mdpi.com This approach would involve the synthesis of 5-oxotetrahydrofuran-2-carboxylic acid, which can be prepared from L-glutamic acid, followed by a selective thionation of the lactone carbonyl group. chemicalbook.com
A representative synthetic sequence could be:
Starting Material: L-Glutamic Acid
Intermediate 1: (S)-5-Oxotetrahydrofuran-2-carboxylic acid (via diazotization and intramolecular cyclization). chemicalbook.com
Transformation: Selective thionation of the lactone.
Final Product: this compound.
Industrial Production Methodologies
While specific industrial production methods for this compound are not widely published, general principles for the large-scale synthesis of related thiophene carboxylic acids and heterocyclic compounds can be considered. For industrial applications, factors such as cost of starting materials, reaction efficiency, safety, and environmental impact are paramount.
One-pot syntheses are often favored in industrial settings as they reduce the need for purification of intermediates, saving time and resources. For example, methods for synthesizing 5-chlorothiophene-2-carboxylic acid, an important industrial intermediate, often employ one-pot procedures. acs.org A potential industrial route for this compound could involve a streamlined process starting from inexpensive bulk chemicals, possibly utilizing catalytic methods to ensure high yield and selectivity. The development of robust and scalable cyclization or oxidation reactions would be key to an economically viable industrial process. beilstein-journals.org
Stereoselective Synthesis Approaches
The 2-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Stereoselective synthesis, the ability to produce a single enantiomer, is of great importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Chemo-enzymatic synthesis is a powerful tool for achieving high stereoselectivity. nih.gov This approach combines traditional chemical synthesis with the use of enzymes, which are highly selective catalysts. For instance, an enzyme could be used to resolve a racemic mixture of this compound or an intermediate, selectively reacting with one enantiomer to allow for the separation of the other. Alternatively, an enzymatic reaction could be used to create the chiral center with high enantiomeric excess in an early step of the synthesis. researchgate.net
Another approach to stereoselective synthesis is the use of chiral catalysts in key bond-forming reactions. For example, a stereoselective lactonization could be achieved using an engineered metalloenzyme to perform an intramolecular C-H functionalization. digitellinc.com While this has been demonstrated for lactones, similar principles could be applied to the synthesis of thiolactones. Manganese-catalyzed stereoselective C-H lactonization of carboxylic acids also presents a promising avenue. nih.govfigshare.com The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then later removed, is another established strategy in asymmetric synthesis. sci-hub.st
| Approach | Description | Potential Application |
| Chemo-enzymatic Synthesis | Utilizes enzymes for selective transformations. | Kinetic resolution of a racemic mixture or asymmetric synthesis of a chiral intermediate. |
| Chiral Catalysis | Employs chiral metal complexes or organocatalysts. | Asymmetric cyclization or oxidation to establish the chiral center. |
| Chiral Auxiliaries | A chiral group is temporarily attached to guide stereochemistry. | Directing the formation of one enantiomer during a key synthetic step. |
Asymmetric Catalytic Processes for Chiral Thiolactone Generation
Asymmetric catalysis is a cornerstone for producing enantiomerically enriched compounds. For chiral thiolactones, this often involves the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate. While direct catalytic asymmetric synthesis of this compound is not extensively documented, related transformations provide a framework for potential methodologies. For instance, the catalytic asymmetric synthesis of chiral thiohydantoins has been achieved using a chiral phosphoric acid-catalyzed domino cyclization reaction, yielding products with excellent enantioselectivities (up to 97% ee). rsc.org
A well-studied parallel is the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids from achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones. sci-hub.st This process utilizes a complex of titanium tetraisopropoxide (Ti(Oi-Pr)₄), a chiral tartaric ester like (+)-diethyl tartrate, and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. sci-hub.st This method transforms the achiral cyclopentanedione derivatives into highly enantiomerically enriched γ-lactone acids. sci-hub.st The enantiomeric excess is influenced by substituents on the aryl ring; electron-donating groups tend to increase the yield but may decrease the enantioselectivity of the process. sci-hub.stresearchgate.net
Diastereoselective Synthetic Routes
Diastereoselective synthesis is critical when a molecule has multiple stereocenters. The goal is to control the formation of one diastereomer over others. For cyclic structures like the tetrahydrothiophene core, this often involves substrate-controlled or reagent-controlled approaches where existing stereocenters direct the formation of new ones, or a chiral reagent selectively forms one diastereomer.
While specific diastereoselective routes to this compound are specialized, general strategies in heterocyclic synthesis are applicable. For example, one-pot approaches have been developed for the diastereoselective synthesis of functionalized pyrrole-2-carboxylic acid esters, yielding products with three contiguous stereocenters in good to high diastereoselectivity. au.dk Such multi-component reactions, often proceeding under metal-free conditions, demonstrate the potential for creating complex stereochemical arrays in a single synthetic sequence. au.dk These principles could be adapted to a thiophene-based system, potentially starting from chiral precursors or using chiral auxiliaries to guide the stereochemical outcome of cyclization or substitution reactions.
Enantioselective Methodologies
Enantioselective methodologies encompass a broad range of techniques designed to produce one enantiomer of a chiral compound preferentially. Organocatalysis has emerged as a powerful tool in this area, providing efficient pathways to chiral heterocycles. scilit.com For instance, the enantioselective synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates has been accomplished through the hydrogenation of dialkyl 2-oxoglutarates over a cinchona-modified Pt/Al₂O₃ catalyst, achieving up to 96% enantiomeric excess. rsc.org The process involves the asymmetric hydrogenation of the keto-ester followed by spontaneous cyclization to form the chiral lactone. rsc.org
In a related enantioselective oxidation, 3-alkyl-cyclopentane-1,2-diones are transformed into 2-alkyl-2-hydroxyglutaric acid γ-lactones with high enantiomeric enrichment using a Ti(Oi-Pr)₄/tartaric ester/t-BuOOH complex. researchgate.net This method highlights how asymmetric oxidation can be used to construct chiral quaternary centers, a common feature in complex bioactive molecules. researchgate.net
The following table summarizes research findings on the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones to produce the analogous 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, demonstrating the impact of substituents on reaction outcomes. sci-hub.st
| Entry | Aryl Substituent (X) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | H | 43 | 86 |
| 2 | F | 38 | 86 |
| 3 | i-Pr | 42 | 70 |
| 4 | OMe | 52 | 50 |
Emerging Synthetic Techniques
The synthesis of heterocyclic compounds is continually evolving with the adoption of new technologies that offer improved efficiency, sustainability, and scope. These emerging techniques include microwave-assisted synthesis for reaction rate acceleration, transition metal-catalyzed reactions for novel bond formations, and electrocatalytic methods for unique chemical transformations.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. researchgate.net This technology is particularly effective for the synthesis of heterocyclic scaffolds.
A notable application is the synthesis of 5-arylthiophene-2-carboxylates from β-chlorovinyl aldehydes and mercaptoacetic acid esters. researchgate.net Under microwave irradiation, the reaction is completed within minutes, whereas conventional reflux conditions require several hours. researchgate.net Similarly, the Gewald reaction, a multi-component reaction to form 2-aminothiophenes, is significantly optimized using microwave assistance. The synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, activated nitriles, and sulfur can be completed in 20 minutes at 70°C, a substantial improvement over the 4 hours required with classical heating. organic-chemistry.org
The table below compares reaction times and yields for the synthesis of 5-arylthiophene-2-carboxylates using microwave irradiation versus conventional heating. researchgate.net
| Aryl Group | Method | Time | Yield (%) |
| C₆H₅ | Microwave | 5 min | 85 |
| C₆H₅ | Conventional | 2.5 hr | 75 |
| 4-ClC₆H₄ | Microwave | 4 min | 90 |
| 4-ClC₆H₄ | Conventional | 2 hr | 82 |
| 4-CH₃OC₆H₄ | Microwave | 6 min | 88 |
| 4-CH₃OC₆H₄ | Conventional | 3 hr | 78 |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. eie.grnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Stille couplings, are particularly prevalent in synthetic organic chemistry due to their high efficiency and broad functional group tolerance. mdpi.comustc.edu.cn
These methodologies could be strategically employed in the synthesis of this compound and its derivatives. For example, a pre-functionalized tetrahydrothiophene ring containing a halide or triflate could undergo a Suzuki coupling with a boronic acid to introduce various substituents. Alternatively, these coupling reactions could be used to construct the heterocyclic ring itself. researchgate.net The general mechanism for these catalytic cycles typically involves three key steps: oxidative addition of an organic halide to the low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. nih.gov The versatility of these reactions allows for the synthesis of large libraries of compounds for screening and development. researchgate.net
Electrocatalytically Mediated Decarboxylation in Synthesis
Electrocatalysis offers a unique approach to chemical synthesis, utilizing electrical potential to drive reactions under mild conditions. osti.gov Electrocatalytic decarboxylation (ECDX), in particular, provides a method for converting carboxylic acids into valuable products like paraffins, olefins, and alcohols through (non-)Kolbe electrolysis. osti.gov This process involves the one-electron oxidation of a carboxylate to form a carboxyl radical, which then loses CO₂ to generate an alkyl radical. osti.gov
This technique could be strategically applied in a synthetic route toward this compound. For instance, a precursor molecule with an additional carboxylic acid group could be selectively decarboxylated using electrochemistry. The reaction's outcome, including product selectivity and current efficiency, is highly dependent on the electrode material (e.g., Platinum, Ruthenium oxide) and the applied potential. osti.gov Recent advances have demonstrated that electrochemical decarboxylation can be achieved even with challenging primary carboxylic acids by using rapid alternating polarity to maintain the electrode surface quality. researchgate.net Furthermore, electrochemical oxidative decarboxylation of disubstituted malonic acids has been shown to produce ketones, showcasing the versatility of this method in organic synthesis. nih.gov
Chemical Reactivity and Mechanistic Organic Chemistry of 5 Oxotetrahydrothiophene 2 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group at the C-2 position is a primary site for synthetic modification. Its reactivity is characteristic of standard aliphatic carboxylic acids, involving transformations such as esterification, amidation, and conversion to acyl halides. These reactions proceed primarily through nucleophilic acyl substitution pathways.
Esterification Reactions: Mechanisms and Catalysis (e.g., Fischer Esterification)
The conversion of 5-Oxotetrahydrothiophene-2-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack by the alcohol molecule leads to the formation of a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of water as a good leaving group. Elimination of water and final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.
Due to the reversible nature of the reaction, specific conditions are often employed to drive the equilibrium toward the product side. These include using a large excess of the alcohol reactant or removing water as it is formed during the reaction.
Table 1: Common Catalysts and Conditions for Esterification
| Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Reflux in excess alcohol |
| Lewis Acids | Sn(II) compounds | Heating with alcohol |
| Dehydrating Agents | Dicyclohexylcarbodiimide (DCC) | Room temperature with alcohol and a base (e.g., DMAP) |
Amide Bond Formation Methodologies
The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is generally inefficient due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". biorxiv.org This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. nih.gov
Common coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. nih.gov The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing a urea (B33335) byproduct. nih.gov
Table 2: Selected Coupling Reagents for Amide Bond Formation
| Reagent Class | Abbreviation | Full Name | Byproduct |
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Tripyrrolidinophosphine oxide |
| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
Acyl Halide Synthesis and Reactivity
For conversion to more reactive derivatives, this compound can be transformed into its corresponding acyl halide, typically an acyl chloride. This is accomplished using inorganic acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov
When using thionyl chloride, the carboxylic acid's hydroxyl group attacks the sulfur atom, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The reaction with oxalyl chloride is often preferred for its milder conditions and is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
The resulting 5-Oxotetrahydrothiophene-2-carbonyl chloride is a highly reactive electrophile. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon extremely susceptible to nucleophilic attack. It readily reacts with a wide range of nucleophiles, including water (hydrolysis to the carboxylic acid), alcohols (alcoholysis to esters), and amines (aminolysis to amides), often without the need for a catalyst. wikipedia.org These reactions are generally much faster and more exothermic than those starting from the parent carboxylic acid.
Nucleophilic Acyl Substitution Mechanisms
The transformations discussed in the preceding sections (esterification, amidation, acyl halide reactions) are all examples of nucleophilic acyl substitution. rsc.orgchemrxiv.org The general mechanism involves a two-step addition-elimination process.
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negatively charged oxygen (an alkoxide).
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O π bond, and in the process, a leaving group is expelled. acs.org
The feasibility of a nucleophilic acyl substitution reaction is largely determined by the basicity of the leaving group. A better leaving group is a weaker base. The general reactivity order for carboxylic acid derivatives toward nucleophilic attack is:
Acyl Chloride > Acid Anhydride (B1165640) > Thioester > Ester > Amide
This order reflects the ability of the leaving group (Cl⁻, RCOO⁻, RS⁻, RO⁻, R₂N⁻) to stabilize a negative charge, with chloride being the best leaving group and amide being the worst. wikipedia.org
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The reaction of this compound with strong organometallic nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) is dominated by the acidic proton of the carboxyl group.
With Grignard reagents , the primary reaction is a simple acid-base deprotonation. The Grignard reagent, a powerful base, abstracts the acidic proton to form a magnesium carboxylate salt and a hydrocarbon. This reaction is generally not synthetically useful for modifying the carbonyl group, as the resulting carboxylate is unreactive toward further nucleophilic attack by another equivalent of the Grignard reagent. researchgate.netorganic-chemistry.org
In contrast, organolithium reagents are significantly more reactive. While the first equivalent of an organolithium reagent also acts as a base to deprotonate the carboxylic acid, a second equivalent can add to the carbonyl carbon of the resulting lithium carboxylate. This forms a stable dianionic tetrahedral intermediate. This intermediate does not collapse until an acidic workup is performed. Upon addition of acid, the intermediate is protonated to form a geminal diol (hydrate), which is generally unstable and readily loses a molecule of water to yield a ketone. Therefore, treatment with two or more equivalents of an organolithium reagent followed by an acidic workup can convert the carboxylic acid group into a ketone.
Thiolactone Ring Transformations
The γ-thiolactone ring in this compound is a cyclic thioester and possesses its own distinct reactivity, primarily centered on the endocyclic carbonyl group. The ring is susceptible to nucleophilic attack, leading to ring-opening. The stability of the five-membered ring is significant, but it can be opened by potent nucleophiles.
Aminolysis, the reaction with amines, is a characteristic transformation of γ-thiolactones. acs.org Primary amines readily attack the electrophilic carbonyl carbon of the thiolactone ring. This nucleophilic attack results in the cleavage of the acyl-sulfur bond, opening the ring to form a new amide bond with the attacking amine. rsc.org The product of this reaction is a mercapto-amide—a molecule containing both a thiol (-SH) group (from the original ring sulfur) and an amide group. This ring-opening reaction is generally efficient and does not require additional catalysts or activating agents. acs.org
Hydrolysis of the thiolactone ring can occur under basic conditions, where a hydroxide (B78521) ion acts as the nucleophile to open the ring, yielding a 4-mercaptocarboxylate salt after workup. chemrxiv.org The ring is generally stable to neutral water and acidic conditions. Reduction of the thiolactone can also be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would reduce both the thiolactone and the carboxylic acid, ultimately yielding a dihydroxy thiol.
Ring-Opening Reactions
The γ-thiolactone ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a characteristic feature of thiolactones, which are generally more prone to ring-opening than their corresponding lactone (oxygen-containing) analogues due to the better leaving group ability of the thiol and the weaker C-S bond compared to the C-O bond. rsc.orgresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon. rsc.org
Common nucleophiles that can initiate this process include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). rsc.org
Hydrolysis: In the presence of a base, such as sodium hydroxide, the thiolactone ring opens to form the corresponding mercaptocarboxylic acid salt. The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the acyl-sulfur bond. Subsequent acidification would yield 4-mercapto-1,2-butanedicarboxylic acid.
Aminolysis: Primary and secondary amines are particularly effective nucleophiles for ring-opening thiolactones, often proceeding without the need for a catalyst. rsc.orgnih.gov The reaction of this compound with an amine (R-NH2) would result in the formation of an amide, yielding a substituted 4-mercapto-1,2-butanedicarboxamide derivative. This reaction is highly efficient and forms the basis of "thiol-click" chemistry where the thiolactone acts as a latent thiol. nih.gov
Table 1: Nucleophilic Ring-Opening Reactions
| Nucleophile | Conditions | General Product | Mechanism |
|---|---|---|---|
| Water (H₂O) | Basic (e.g., NaOH), then Acidic workup | 4-Mercaptobutane-1,2-dicarboxylic acid | Nucleophilic Acyl Substitution |
| Amine (RNH₂) | Neutral or mild conditions | Amide derivative of 4-mercaptobutane-1,2-dicarboxylic acid | Nucleophilic Acyl Substitution |
| Alcohol (ROH) | Basic or Acidic catalysis | Ester derivative of 4-mercaptobutane-1,2-dicarboxylic acid | Nucleophilic Acyl Substitution |
Reduction Pathways of the Carbonyl Group
The reduction of this compound can target either the thiolactone carbonyl, the carboxylic acid carbonyl, or both, depending on the reducing agent employed. libretexts.orgmasterorganicchemistry.com
Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the thioester and the carboxylic acid. masterorganicchemistry.com The mechanism involves the delivery of multiple hydride ions (H⁻). numberanalytics.com The thiolactone ring is opened reductively to yield a thiol and an alcohol, while the carboxylic acid is reduced to a primary alcohol. The expected product from the complete reduction of this compound with excess LiAlH₄ would be 2-(hydroxymethyl)butane-1,4-diol-1-thiol.
Mild Reducing Agents: A milder reagent like sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes and ketones and does not typically reduce carboxylic acids or esters under standard conditions. chemguide.co.ukmasterorganicchemistry.com However, its reactivity with thiolactones can be sluggish. If a reduction of the thiolactone carbonyl were to occur without affecting the carboxylic acid, it would yield 5-hydroxytetrahydrothiophene-2-carboxylic acid. Selective reduction of the carboxylic acid in the presence of the thiolactone is challenging but could potentially be achieved using borane (B79455) complexes (e.g., BH₃·THF), which are known to selectively reduce carboxylic acids.
Table 2: Reduction Products with Different Reagents
| Reducing Agent | Reactivity | Expected Major Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces both thiolactone and carboxylic acid | 2-(Hydroxymethyl)butane-1,4-diol-1-thiol |
| Sodium Borohydride (NaBH₄) | Mild; may slowly reduce thiolactone carbonyl | 5-Hydroxytetrahydrothiophene-2-carboxylic acid or No Reaction |
| Borane (BH₃·THF) | Selective for carboxylic acids | 5-Oxotetrahydrothiophene-2-yl)methanol |
Oxidation Reactions of the Thiolactone Moiety
The sulfur atom in the thiolactone ring is susceptible to oxidation. It can be oxidized sequentially, first to a sulfoxide (B87167) and then to a sulfone. organic-chemistry.orgorganic-chemistry.org This transformation significantly alters the electronic properties and steric profile of the ring system.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). nih.gov
Formation of Sulfoxide: Using one equivalent of a controlled oxidizing agent, such as H₂O₂ at low temperatures, typically results in the formation of 5-Oxo-1-oxidetetrahydrothiophene-2-carboxylic acid (the sulfoxide).
Formation of Sulfone: The use of excess oxidizing agent (two or more equivalents) or stronger conditions will further oxidize the sulfoxide to the corresponding sulfone, 5-Oxo-1,1-dioxidetetrahydrothiophene-2-carboxylic acid. organic-chemistry.org The oxidation state of the sulfur can be selectively controlled by the stoichiometry of the oxidant used. organic-chemistry.org
Electrophilic and Nucleophilic Attacks on the Ring System
The this compound ring system has multiple sites susceptible to either electrophilic or nucleophilic attack.
Nucleophilic Attack: As discussed in section 3.2.1, the primary site for nucleophilic attack is the electrophilic carbonyl carbon of the thiolactone. This leads to a tetrahedral intermediate and subsequent ring-opening or substitution, which is the most characteristic reaction of this moiety. libretexts.org
Electrophilic Attack: The molecule possesses two potentially nucleophilic carbon centers alpha to the carbonyl group (at C2) and the sulfur atom (at C4). The proton at the C2 position is the most acidic due to its location between the sulfur atom and the carbonyl group of the carboxylic acid, and its removal by a base would generate a nucleophilic enolate. This enolate could then react with various electrophiles (e.g., alkyl halides) in an alkylation reaction. The sulfur atom itself, with its lone pairs of electrons, can also act as a nucleophile and attack electrophiles.
Decarboxylation Reactions
The presence of the carbonyl group on the carbon beta to the carboxylic acid group makes this compound a prime candidate for decarboxylation (the loss of CO₂). This reaction can be induced either thermally or through metal catalysis.
Thermally Induced Decarboxylation Processes
When heated, β-keto acids readily undergo decarboxylation. libretexts.org this compound is a structural analogue of a β-keto acid, where the thioester carbonyl serves as the "keto" group. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. masterorganicchemistry.com
The mechanism involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen, simultaneous cleavage of the C2-carboxyl bond, and formation of a C=C double bond. This process expels a molecule of carbon dioxide and generates an enol intermediate (5-hydroxy-2,3-dihydrothiophene), which then rapidly tautomerizes to the more stable keto form, resulting in the final product: tetrahydrothiophen-2-one. youtube.com
Metal-Mediated Decarboxylation Mechanisms
The decarboxylation process can be facilitated at lower temperatures using metal catalysts, most notably those based on copper and silver. rsc.orgfuture4200.com These reactions are believed to proceed through the formation of a metal carboxylate salt. rsc.org
The proposed mechanism for a metal-catalyzed decarboxylation involves the following steps:
Formation of Metal Carboxylate: The carboxylic acid reacts with a metal salt (e.g., Ag₂CO₃ or CuBr) to form the corresponding silver(I) or copper(I) carboxylate of 5-oxotetrahydrothiophene.
Decarboxylation: This metal-carboxylate complex undergoes decarboxylation, releasing CO₂ and forming an organometallic intermediate where the metal atom is bonded to the C2 carbon of the thiolactone ring. rsc.org
Protodemetalation: The organometallic intermediate is then protonated by a proton source in the reaction medium (such as a solvent or an additive like acetic acid), cleaving the carbon-metal bond and yielding the final decarboxylated product, tetrahydrothiophen-2-one. acs.org
This metal-mediated pathway provides a milder alternative to thermal decarboxylation and is a key transformation in many synthetic routes. chemrxiv.orgacs.org
Table 3: Decarboxylation Methods and Products
| Method | Key Reagents/Conditions | Intermediate | Final Product |
|---|---|---|---|
| Thermally Induced | Heat (typically >100 °C) | Enol (5-Hydroxy-2,3-dihydrothiophene) | Tetrahydrothiophen-2-one |
| Metal-Mediated | Ag₂CO₃ or Cu(I) salts, Heat (e.g., 80-120 °C) | Organometallic species (Ag or Cu at C2) | Tetrahydrothiophen-2-one |
Decarboxylative Cross-Coupling Reaction Mechanisms
Decarboxylative cross-coupling reactions represent a powerful strategy in modern organic synthesis, utilizing readily available carboxylic acids as coupling partners while releasing carbon dioxide as the sole byproduct. rsc.org For this compound, this transformation would involve the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position of the thiolactone ring. These reactions typically proceed via radical intermediates and are often mediated by transition metal catalysts or photoredox systems. rsc.orgnih.gov
A prominent mechanism involves a dual photoredox/nickel catalytic cycle. nih.gov In this pathway, an excited-state photocatalyst, such as an iridium(III) complex, oxidizes the carboxylate of this compound. This single-electron transfer (SET) event triggers the fragmentation of the molecule, releasing CO2 and generating a carbon-centered radical at the C2 position. Concurrently, a Ni(0) catalyst undergoes oxidative addition with a coupling partner (e.g., an aryl halide) to form a Ni(II) intermediate. This Ni(II) complex then traps the C2-radical, forming a transient Ni(III) species. The final step is a reductive elimination from the Ni(III) complex, which forges the new C-C bond and regenerates the active Ni(I) catalyst, completing the catalytic cycle. nih.gov
Alternative mechanisms can involve other transition metals or proceed through different pathways. For instance, the carboxylic acid can be pre-activated as a redox-active ester, which can then engage in a catalytic cycle with a metal like nickel to generate the radical intermediate upon reduction. nih.gov The choice of catalyst, oxidant, and reaction conditions can be tailored to achieve specific coupling outcomes.
Table 1: Plausible Decarboxylative Cross-Coupling Reactions and Mechanisms
| Coupling Partner (R-X) | Catalyst System | Proposed Mechanism | Product Type |
| Aryl Halide | Ir(ppy)₃ / NiCl₂·glyme | Photoredox/Nickel Dual Catalysis | 2-Aryl-tetrahydrothiophen-5-one |
| Vinyl Bromide | Ru(bpy)₃Cl₂ / NiBr₂ | Photoredox/Nickel Dual Catalysis | 2-Vinyl-tetrahydrothiophen-5-one |
| Alkyl Redox-Active Ester | None (Photocatalyst Only) | Direct Photoredox-mediated Decarboxylation/Radical Addition | 2-Alkyl-tetrahydrothiophen-5-one |
| Aryl Thioamide | Visible Light / Organic Dye | Decarboxylative Thiolation | 2-Thioaryl-tetrahydrothiophen-5-one |
Intramolecular Rearrangements and Stereochemical Control in Reactions
Base-Promoted Isomerization Mechanisms
The C2 position of this compound is stereochemically significant. The proton attached to this carbon is acidic due to the electron-withdrawing effects of both the adjacent sulfur atom and the carbonyl group of the thiolactone ring. In the presence of a base, this proton can be abstracted to form a resonance-stabilized enolate intermediate. mdpi.com
The mechanism of isomerization or epimerization hinges on the stereochemistry of this enolate. The C2 carbon in the enolate intermediate is sp²-hybridized and possesses a planar geometry. Consequently, any stereochemical information at this center is lost. Subsequent reprotonation of this planar enolate can occur from either face of the ring system. If the proton adds to the same face from which it was removed, the original stereoisomer is regenerated. If it adds to the opposite face, the epimer results. This process can lead to the racemization of an enantiomerically pure sample or the isomerization to a more stable diastereomer if other stereocenters are present in the molecule. mdpi.com The choice of base and solvent can influence the rate and outcome of this process.
Kinetically versus Thermodynamically Preferred Reactions
The principles of kinetic and thermodynamic control dictate the product distribution in reactions where multiple pathways are possible. wikipedia.org A kinetically controlled reaction is one where the major product is the one that is formed fastest, meaning it proceeds via the transition state with the lowest activation energy. dalalinstitute.comopenstax.org In contrast, a thermodynamically controlled reaction, which is typically reversible and allowed to reach equilibrium, yields the most stable product as the major component. wikipedia.orgopenstax.org
In the context of this compound, these concepts are particularly relevant to the base-promoted isomerization discussed previously. Deprotonation at C2 forms an enolate, which is a common intermediate for two potential products: the C2 epimer (Product A) and a rearranged isomer where the double bond is retained (Product B, an enol ether, after trapping).
Kinetic Control: At low temperatures and with short reaction times, the reaction is essentially irreversible. libretexts.org The predominant product will be the one formed more rapidly. This is often the less sterically hindered or electronically favored product of protonation, which is typically the C2 epimer (Product A).
Thermodynamic Control: At higher temperatures and with longer reaction times, the deprotonation-reprotonation process becomes reversible. libretexts.org The system can reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the isomers. The most stable isomer (Product B, for instance, if it possesses a more substituted double bond) will be the major product, even if its activation energy is higher. wikipedia.org
Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products
| Control Type | Reaction Conditions | Determining Factor | Major Product |
| Kinetic | Low Temperature, Strong non-nucleophilic base, Short reaction time | Rate of Formation (Lower Activation Energy) | The faster-forming isomer (e.g., C2 epimer) |
| Thermodynamic | High Temperature, Weaker base, Long reaction time (Equilibrium) | Product Stability (Lower Gibbs Free Energy) | The most stable isomer (e.g., rearranged product) |
Wittig-Still Rearrangement and Related Stereoselective Processes
The Wittig rearrangement is a base-catalyzed rearrangement of an ether, which can proceed through a concerted nih.govorganic-chemistry.org-sigmatropic shift or a stepwise nih.govscripps.edu-radical mechanism. scripps.educhemistnotes.com The Wittig-Still modification involves the transmetalation of an α-alkoxystannane to generate the required organolithium intermediate. organic-chemistry.org A direct Wittig-Still rearrangement is not applicable to the saturated this compound ring, as it lacks the requisite ether and allylic or stannane (B1208499) functionalities.
However, analogous stereoselective rearrangements involving sulfur are well-documented, most notably the Thio- nih.govorganic-chemistry.org-Wittig Rearrangement . organic-chemistry.org This process involves the rearrangement of allyl sulfides upon treatment with a strong base. The mechanism is a concerted nih.govorganic-chemistry.org-sigmatropic reaction that proceeds through a highly ordered, five-membered cyclic transition state. organic-chemistry.org
The key steps are:
Deprotonation of the carbon alpha to the sulfur atom to form a carbanion.
A concerted reorganization of electrons through a five-membered ring transition state, leading to the formation of a new C-C bond and cleavage of the C-S bond.
Protonation of the resulting thiolate to yield a homoallylic thiol.
The high degree of organization in the transition state allows for excellent transfer of chirality, making it a powerful tool for asymmetric synthesis. The stereochemical outcome is predictable based on the geometry of the double bond and the stereochemistry of the starting material. Although not a direct reaction of this compound, the Thio-Wittig rearrangement serves as a prime example of stereoselective processes that can be initiated by forming a carbanion adjacent to a sulfur atom, a key feature also present in the thiolactone core. organic-chemistry.org
Derivatization and Analogue Development for Academic Research
Rational Design and Synthesis of Substituted 5-Oxotetrahydrothiophene-2-carboxylic Acid Derivatives
The rational design of derivatives of this compound focuses on introducing substituents at various positions of the heterocyclic ring to modulate its physicochemical properties. Synthetic strategies often target the creation of analogues with defined stereochemistry, which is crucial for understanding molecular interactions.
While direct synthetic routes for a wide range of substituted 5-oxotetrahydrothiophene-2-carboxylic acids are not extensively documented, methods for analogous 5-oxotetrahydrofuran-2-carboxylic acids provide a strong basis for their synthesis. One prominent method is the asymmetric oxidation of 3-substituted cyclopentane-1,2-diones. researchgate.netsci-hub.st This approach utilizes a catalytic complex, such as Ti(OiPr)₄ with a chiral tartrate ester, to achieve high enantioselectivity. researchgate.net Adapting this method to 3-substituted-2-mercaptocyclopentanones could theoretically yield the desired thiophene-based analogues.
General synthetic routes to substituted thiophenes can also be adapted. For instance, functionalization of commercially available thiophene-2-carboxylic acid derivatives followed by reduction and cyclization represents another viable, albeit multi-step, pathway. beilstein-journals.orgfarmaciajournal.comsemanticscholar.org Cycloaddition reactions, such as the [3+2] cycloaddition of thioketones with donor-acceptor cyclopropanes, offer a modern approach to constructing substituted tetrahydrothiophene (B86538) cores, which could be further oxidized to the corresponding 5-oxo derivatives. beilstein-journals.org
Table 1: Potential Synthetic Strategies for Substituted 5-Oxotetrahydrothiophene-2-carboxylic Acids
| biotech Strategy | construction Precursor Type | gavel Key Transformation | star Potential Advantage |
|---|---|---|---|
| Asymmetric Oxidation | 3-Substituted-2-mercaptocyclopentanone | Chiral catalyst-mediated ring expansion/oxidation | High enantioselectivity |
| Functional Group Interconversion | Substituted Thiophene-2-carboxylates | Reduction, cyclization, oxidation | Utilizes readily available starting materials |
| [3+2] Cycloaddition | Thioketones and Cyclopropanes | Formal cycloaddition to form tetrahydrothiophene ring | Access to complex substitution patterns |
Structure-Activity Relationship (SAR) Studies: Chemical Modulations and Reactivity Profiles
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its properties, including reactivity. For this compound, SAR studies would focus on how substituents on the thiolactone ring affect its stability, reaction kinetics, and interactions.
The reactivity of the thiolactone ring is a key feature of the scaffold. Thiolactones are known to be susceptible to ring-opening reactions via nucleophilic attack at the carbonyl carbon. The rate of such reactions is highly dependent on the electronic nature of substituents on the ring.
Electron-withdrawing groups (EWGs) : Substituents such as nitro (-NO₂) or cyano (-CN) groups are expected to increase the electrophilicity of the carbonyl carbon. This would make the ring more susceptible to nucleophilic attack, thereby increasing the rate of ring-opening reactions.
Electron-donating groups (EDGs) : Substituents like alkyl (-R) or alkoxy (-OR) groups would decrease the electrophilicity of the carbonyl carbon, making the thiolactone less reactive towards nucleophiles and thus decreasing the reaction rate.
Studies on other heterocyclic systems have quantitatively demonstrated these principles. For instance, the reactivity of benzoquinone derivatives with thiols shows a clear correlation between the electronic properties of the substituent and the reaction rate constants. nih.gov Similarly, research on the thermal decomposition of β-thiolactones indicates that alkyl substituents significantly influence the stability and fragmentation mechanism of the ring. acs.org While specific kinetic data for this compound derivatives are scarce, these general principles of physical organic chemistry are directly applicable.
The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The spatial arrangement of the carboxylic acid group relative to the rest of the ring is critical for its molecular interactions. In a biological context, stereochemistry often dictates the ability of a molecule to bind to a specific enzyme or receptor.
In synthetic chemistry, the stereochemistry of substituents influences the conformational preference of the five-membered ring. Tetrahydrothiophene rings are not planar and adopt envelope or twist conformations. The energetic preference for a substituent to be in a pseudo-axial or pseudo-equatorial position can direct the outcome of subsequent reactions. minia.edu.egmsu.edu For example, in elimination reactions involving substituted cyclohexanes, a specific diaxial arrangement of the leaving group and a proton is often required, demonstrating how stereochemistry controls reactivity. minia.edu.eg
The asymmetric synthesis of the analogous 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids has shown that the choice of chiral catalyst ((+)- or (-)-diethyl tartrate) can selectively produce the (R)- or (S)-enantiomer, respectively. sci-hub.st This control over absolute stereochemistry is fundamental for studying stereochemical influences on molecular interactions.
Exploration of Bioisosteric Replacements for the Carboxylic Acid Group in Synthetic Contexts
The carboxylic acid group is a key functional handle, but in medicinal chemistry, it can sometimes lead to poor pharmacokinetic properties. nih.govresearchgate.net Bioisosteres are functional groups with similar physical or chemical properties that can replace another group without drastically changing the chemical structure or biological activity. nih.gov In a synthetic context, exploring bioisosteric replacements for the carboxylic acid on the 5-oxotetrahydrothiophene scaffold can lead to analogues with different reactivity, stability, and physical properties.
Common bioisosteres for carboxylic acids include:
Tetrazoles : These are acidic heterocycles with a pKa similar to carboxylic acids. nih.gov
Acyl Sulfonamides : These groups can act as hydrogen bond donors and acceptors, mimicking the interaction profile of a carboxylic acid. nih.gov
Hydroxamic acids and Isoxazolols : These also possess acidic protons and can engage in similar interactions. nih.govresearchgate.net
The synthesis of these analogues would involve modifying the carboxylic acid group of the parent molecule or incorporating the bioisostere at an earlier stage of the synthesis. For example, a tetrazole analogue could be synthesized from a corresponding nitrile precursor via cycloaddition with an azide. This strategic replacement allows for the fine-tuning of properties like acidity, lipophilicity, and metabolic stability. researchgate.netnih.gov
Table 2: Common Carboxylic Acid Bioisosteres and Their Properties
| science Bioisostere | thermostat Typical pKa Range | compare_arrows Key Synthetic Precursor | notes Notable Feature |
|---|---|---|---|
| Tetrazole | ~4.5 - 4.9 | Nitrile | Similar acidity to carboxylic acid |
| Acyl Sulfonamide | Variable (often higher) | Carboxylic acid + Sulfonamide | Strong H-bond acceptor |
| Hydroxamic Acid | ~8 - 9 | Ester or Acyl Chloride | Can act as a metal chelator |
| Isoxazolol (3-Hydroxyisoxazole) | ~4 - 5 | β-Ketoester | Planar, acidic heterocycle |
Synthesis of Related Heterocyclic Systems Incorporating the 5-Oxotetrahydrothiophene Scaffold
The 5-oxotetrahydrothiophene scaffold can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. astate.edu The inherent functionality of the thiolactone allows for various chemical transformations to build new rings onto the existing core.
For example, the reaction of the enolate of the thiolactone with suitable electrophiles can lead to the formation of fused systems. A common strategy involves reacting a lactone or lactam with reagents that can form a new ring, such as in the synthesis of coumarin-fused heterocycles. mdpi.com Similarly, the 5-oxotetrahydrothiophene ring could be a precursor to thieno[3,2-b]pyridines or other fused thiophene (B33073) systems, which are prevalent in medicinal chemistry. astate.edu The synthesis of such fused systems often involves an initial reaction at the C3 or C4 position, followed by a cyclization step that incorporates the carbonyl group or the sulfur atom into the new ring structure. Transition metal-catalyzed reactions are also increasingly used for the synthesis of a wide variety of fused N-heterocycles. organic-chemistry.orgnih.gov
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design.
In studies of thiophene (B33073) derivatives, molecular docking simulations have been performed to evaluate their potential as therapeutic agents. For instance, thiophene-2-carboxylic acid has been investigated as a potential inhibitor against inflammation through docking simulations. nih.gov These simulations calculate metrics such as binding affinity and full fitness (FF) scores to quantify the strength of the ligand-protein interaction. nih.gov Similarly, various thiophene-2-carboxamide derivatives have been docked into the active sites of several proteins to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme. nih.gov Another study examined the binding affinities of thiophene derivatives on the tyrosyl-tRNA synthetase protein of S. aureus to assess their potential as antimicrobial agents. researchgate.net
These analyses provide critical insights into how a molecule like 5-Oxotetrahydrothiophene-2-carboxylic acid might interact with biological targets, guiding the rational design of more potent and selective inhibitors.
| Thiophene Derivative | Target Protein | Key Findings/Metrics | Reference |
|---|---|---|---|
| Thiophene-2-carboxylic acid | Inflammation-related proteins | Calculation of Full Fitness (FF) score and binding affinity to predict inhibitory potential. | nih.gov |
| Thiophene-2-carboxamide derivatives | Various bacterial proteins (e.g., 2AS1) | Analysis of interactions with amino acid residues; compounds 3b and 3c showed the highest binding score with 2AS1. | nih.gov |
| 4-methyl-3-(propylamino)thiophene-2-carboxylic acid derivatives | S. aureus tyrosyl-tRNA synthetase | Phenylethylamine derivatives exhibited the highest binding affinity among the tested compounds. | researchgate.net |
| Thiophene carboxamide derivatives (as CA-4 biomimetics) | Tubulin-colchicine binding pocket | The thiophene ring participated critically in the interaction profile, showing advanced interactions over the reference compound CA-4. | nih.gov |
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to calculate a molecule's optimized geometry, electronic properties, and vibrational frequencies.
For derivatives of thiophene-2-carboxylic acid, DFT calculations have been instrumental in understanding their molecular and electronic characteristics. mdpi.com These studies often involve geometry optimization to find the most stable three-dimensional structure. Subsequently, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. nih.govmdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap typically indicates higher chemical reactivity and lower kinetic stability. mdpi.com DFT is also used to simulate spectroscopic data, such as FT-IR spectra, which can then be compared with experimental results to validate the computational model. mdpi.com
| Compound Class | DFT Method/Basis Set | Calculated Properties | Key Insight | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxamide derivatives | B3LYP/6-31G(d,p) | Optimized structures, HOMO-LUMO energy gap (ΔEH-L) | Amino derivatives exhibited the highest ΔEH-L, while methyl derivatives had the lowest. | nih.gov |
| 2-Thiophene carboxylic acid thiourea (B124793) derivatives | B3LYP/6-311G(d,p) | Optimized molecular structure, molecular orbitals (HOMO/LUMO), ionization potential, electron affinity, vibrational frequencies | The HOMO-LUMO gap was used to predict the relative stability and reactivity of different substituted derivatives. | mdpi.com |
| 3-Amidothiophene derivative | B3LYP/6-31+G(d) | Reaction mechanism, transition states, Gibbs free energies | Calculations revealed the thermodynamic and kinetic profiles of reactions with carbonyl compounds. | nih.gov |
Mechanistic Computational Studies of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map out the entire reaction pathway, including transient intermediates and high-energy transition states that are difficult to observe experimentally. By calculating the potential energy surface, the activation energies (energy barriers) for different pathways can be determined, providing a deeper understanding of reaction kinetics and selectivity.
Studies on thiophene and its derivatives have utilized computational methods to explore a variety of reactions. For example, DFT calculations have been used to investigate the aromatic nucleophilic substitution (SNAr) mechanism of substituted thiophenes. nih.gov These studies identified a stepwise pathway, calculated the Gibbs free energy barriers for each step, and revealed how catalysts can lower the activation energy of the rate-determining step. nih.gov Other research has focused on the thermal decomposition (pyrolysis) and desulfurization of thiophene, using high-level ab initio methods to compute the energy barriers for various ring-opening and fragmentation pathways. acs.orgresearchgate.netosti.gov Such computational insights are vital for optimizing reaction conditions and predicting product distributions.
| Reaction Type | Computational Method | System Studied | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Aromatic Nucleophilic Substitution (SNAr) | DFT | 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine | The reaction follows a stepwise addition-elimination pathway. The uncatalyzed proton transfer has a very high energy barrier (ΔG‡ = 47.3 kcal/mol). | nih.gov |
| Reaction with Carbonyls | DFT | 3-amidothiophene derivative with ketones/aldehydes | DFT calculations revealed that dehydration conditions are crucial for shifting the reaction equilibrium toward the products. | nih.gov |
| Unimolecular Pyrolysis | Ab initio methods (CCSD(T)/CBS) | Thiophene | Pyrolysis is mainly initiated by ring-H migrations, with a computed activation energy of 78.96 kcal/mol. | acs.org |
| Desulfurization | DFT | Thiophene and benzothiophene | Desulfurization under inert atmospheres is kinetically and thermodynamically unfavorable due to high energy barriers. | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them. For a molecule like this compound, the orientation of the carboxylic acid group is of particular interest. Studies on simple carboxylic acids, such as acetic acid, have shown that the carboxyl group exists in two primary planar conformations: syn and anti, referring to the dihedral angle of the O=C–O–H atoms. nih.gov Quantum mechanical calculations typically show the syn conformer to be significantly more stable, with a large energetic barrier (13–14 kcal/mol in the gas phase) to rotate to the anti form. nih.gov
Molecular dynamics (MD) simulations complement this static picture by modeling the atomic motions of a system over time. MD provides insights into the dynamic stability and conformational flexibility of a molecule in its environment (e.g., in solution or bound to a protein). For thiophene carboxamide derivatives complexed with their protein target, MD simulations have been used to assess the stability of the binding pose. nih.gov By analyzing parameters like the root mean square deviation (RMSD) over the simulation time, researchers can confirm whether the ligand remains stably bound in the active site, thus validating the docking results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models use calculated molecular properties, known as descriptors, to predict the activity of new, untested compounds.
In the context of thiophene derivatives, QSAR-like studies have been conducted to connect structural features with function. For example, a study on novel thiophene-2-carboxamide derivatives performed a Structure-Activity Relationship (SAR) analysis, correlating the nature of substituents at the 3-position (e.g., hydroxyl, methyl, or amino groups) with their observed antioxidant and antibacterial activities. nih.gov The results showed that 3-amino derivatives possessed the highest antioxidant activity. nih.gov
From a reactivity perspective, computational studies have established linear correlations between experimentally observed reactivity and theoretically derived descriptors. For the SNAr reaction of thiophenes, a robust correlation was found between the Gibbs free energy of activation and global reactivity indices like the Parr electrophilicity (ω), providing a theoretical model to predict the reactivity of other thiophene derivatives. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, four distinct signals are anticipated. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically in the 10-13 ppm range, due to deshielding and hydrogen bonding. princeton.eduopenstax.org The proton at the C2 position, being alpha to both the sulfur atom and the carbonyl of the carboxylic acid, would be deshielded and is predicted to resonate around 4.0-4.5 ppm. The protons on C3 and C4 are methylene (B1212753) protons within the thiolactone ring. The C4 protons, adjacent to the sulfur atom, would be more deshielded (predicted around 3.0-3.5 ppm) than the C3 protons (predicted around 2.2-2.8 ppm). Due to the chiral center at C2, the protons on C3 are diastereotopic and may appear as two distinct multiplets.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |
| H2 | 4.0 - 4.5 | Doublet of Doublets (dd) |
| H4 | 3.0 - 3.5 | Multiplet (m) |
| H3 | 2.2 - 2.8 | Multiplet (m) |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Five distinct signals are expected for this compound. The two carbonyl carbons will be the most downfield. The thiolactone carbonyl (C5) is anticipated in the 190-205 ppm range, which is characteristic for thioesters, while the carboxylic acid carbonyl carbon is expected between 170-185 ppm. princeton.eduopenstax.org The C2 carbon, attached to both the sulfur and the carboxyl group, is predicted to appear around 45-55 ppm. The C4 carbon, being alpha to the sulfur atom, would be more deshielded (30-40 ppm) than the C3 carbon (25-35 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Thiolactone C=O) | 190 - 205 |
| Carboxylic Acid (C=O) | 170 - 185 |
| C2 | 45 - 55 |
| C4 | 30 - 40 |
| C3 | 25 - 35 |
Two-Dimensional (2D) NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. princeton.edu
COSY (Correlation Spectroscopy) would establish the connectivity of adjacent protons, showing correlations between H2 and the H3 protons, and between the H3 and H4 protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments of H2-C2, H3-C3, and H4-C4.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. princeton.edu Key expected correlations include the H2 proton to both carbonyl carbons (C5 and the carboxylic acid carbonyl) and the C4 carbon. The H4 protons would show a correlation to the C5 carbonyl carbon, confirming the thiolactone ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying the key functional groups present in the molecule. The spectrum of this compound would be characterized by two distinct carbonyl absorptions and a very broad hydroxyl stretch. The O-H stretch of the carboxylic acid group typically appears as a very broad band from 2500 to 3300 cm⁻¹, a result of strong hydrogen bonding. openstax.orgorgchemboulder.comspectroscopyonline.com The C=O stretch of the hydrogen-bonded carboxylic acid dimer is expected as a strong, sharp peak between 1700 and 1725 cm⁻¹. openstax.orgorgchemboulder.com The thiolactone C=O stretch is anticipated at a slightly lower frequency than a typical lactone, generally in the range of 1680-1720 cm⁻¹. libretexts.org Additionally, a C-O stretching vibration associated with the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Thiolactone | C=O stretch | 1680 - 1720 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and valuable structural information through analysis of fragmentation patterns. For this compound (C₅H₆O₃S), the molecular weight is 146.01 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. A characteristic M+2 peak at m/z 148, with an intensity of approximately 4.4% relative to the M⁺ peak, would be expected due to the natural abundance of the ³⁴S isotope.
Key fragmentation pathways would likely involve the loss of the carboxylic acid functional group or parts of it. libretexts.orglibretexts.org
Loss of the carboxyl group (-COOH): Cleavage of the bond adjacent to the ring can lead to the loss of a 45 Da radical, resulting in a fragment ion at m/z 101. libretexts.org
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 102.
Acylium Ion Formation: Alpha-cleavage is a common fragmentation for carboxylic acid derivatives. libretexts.org The formation of an acylium ion through cleavage within the ring could also occur.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and the conformation of the tetrahydrothiophene (B86538) ring, which likely adopts a twisted or envelope conformation to minimize steric strain.
Furthermore, X-ray diffraction would reveal the details of the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for isolating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for these purposes, each requiring specific method development.
HPLC is a primary technique for the analysis and purification of non-volatile, polar compounds like this compound. Method development focuses on optimizing the separation of the target analyte from any starting materials, byproducts, or degradation products.
Stationary Phase Selection: Reversed-phase chromatography is commonly employed for carboxylic acids. A C18 (ODS) column is a typical first choice, offering a good balance of hydrophobicity for retaining the analyte. For separating the enantiomers of this chiral compound, specialized Chiral Stationary Phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral carboxylic acids. researchgate.netnih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The pH of the aqueous phase is a critical parameter; it is generally kept low (pH 2-3) by adding an acid like phosphoric acid or formic acid. sielc.com This suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on reversed-phase columns. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good resolution.
Detection: Ultraviolet (UV) detection is standard for this compound, as the carbonyl and carboxylic acid groups act as chromophores. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. A typical wavelength for related thiophene (B33073) compounds might be set around 254 nm. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | Monitors the elution of chromophoric compounds. |
| Injection Vol. | 10 µL | Standard volume for introducing the sample. |
Direct analysis of carboxylic acids by GC is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector. colostate.edulmaleidykla.lt Consequently, derivatization is a crucial step in GC method development for this compound. researchgate.net
Derivatization: The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile functional group. research-solution.comgcms.cz
Silylation: This is a common and effective method where active hydrogens are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). lmaleidykla.ltgcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the carboxylic acid into its TMS ester. lmaleidykla.lt This derivative is significantly more volatile and thermally stable.
Alkylation (Esterification): This process converts the carboxylic acid into an ester, such as a methyl or ethyl ester. colostate.eduresearchgate.net This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF3. researchgate.net
GC Conditions: Once derivatized, the compound can be analyzed using standard GC conditions.
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically suitable for separating the derivatives.
Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) offers definitive identification based on the fragmentation pattern of the derivative.
Temperature Program: A temperature gradient is employed, starting at a lower temperature to separate volatile components and gradually increasing to elute the higher-boiling analyte derivative.
Table 2: Example GC Method Parameters for Silylated this compound
| Parameter | Condition | Purpose |
| Derivatization | BSTFA with 1% TMCS in Pyridine, 70°C for 30 min | Converts the analyte to its volatile TMS ester. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | Standard non-polar column for general separations. |
| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) | Separates components based on boiling point. |
| Detector | Mass Spectrometer (MS) | Provides identification and quantification. |
| MS Scan Range | 50-500 m/z | Covers the expected mass range of fragments. |
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is determined by its chromophores: the thioether within the saturated ring, the ketone (oxo) group, and the carboxylic acid group. Unlike aromatic thiophenes which show strong absorptions related to the conjugated π-system, the tetrahydrothiophene ring is saturated. nii.ac.jp
Therefore, the principal electronic transitions expected are:
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and oxygen atoms, to an anti-bonding π* orbital associated with the carbonyl (C=O) and carboxylic acid (C=O) groups. These are typically weak absorptions that occur at longer wavelengths.
π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the carbonyl and carboxyl groups. These transitions are generally more intense than n → π* transitions and occur at shorter wavelengths.
Table 3: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected λmax Region (nm) | Relative Intensity |
| Ketone (C=O) | n → π | ~270-300 | Weak |
| Ketone (C=O) | π → π | ~180-200 | Strong |
| Carboxylic Acid (COOH) | n → π* | ~200-210 | Weak |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur) in a pure sample of this compound. This experimental data is then compared against the theoretical percentages calculated from its molecular formula, C₅H₆O₃S, to validate the empirical formula and assess the sample's purity.
The analysis is typically performed using a combustion analyzer. A precisely weighed sample is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and SO₂) are separated and quantified by detectors, allowing for the calculation of the original elemental composition.
Theoretical Calculation for C₅H₆O₃S:
Molecular Weight: (5 * 12.011) + (6 * 1.008) + (3 * 15.999) + (1 * 32.06) = 162.17 g/mol
%C = (5 * 12.011 / 162.17) * 100 = 37.03%
%H = (6 * 1.008 / 162.17) * 100 = 3.73%
%S = (1 * 32.06 / 162.17) * 100 = 19.77%
%O = (3 * 15.999 / 162.17) * 100 = 29.59% (Often determined by difference)
A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Table 4: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Sample Data) | Difference % |
| Carbon (C) | 37.03 | 37.15 | +0.12 |
| Hydrogen (H) | 3.73 | 3.69 | -0.04 |
| Sulfur (S) | 19.77 | 19.65 | -0.12 |
Advanced Purification Techniques
Achieving high purity of this compound is critical for accurate analytical characterization and subsequent use. Several techniques can be employed, chosen based on the nature of the impurities and the physical properties of the compound.
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. For a polar compound like this carboxylic acid, normal-phase chromatography could be used with a polar stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate). Alternatively, reversed-phase column chromatography can also be utilized. The separation relies on the differential partitioning of components between the stationary and mobile phases.
Recrystallization: If the compound is a solid, recrystallization is one of the most effective methods for purification. The process involves dissolving the impure solid in a hot solvent in which it has high solubility, followed by slow cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
Distillation: While primarily used for purifying liquids, distillation can be applied to remove volatile solvents or impurities from the solid carboxylic acid. google.com If the compound itself has a sufficiently low boiling point and is thermally stable, vacuum distillation could be used for its purification. However, given the functional groups present, thermal decomposition might be a concern. It is more likely used to purify liquid precursors during the synthesis. google.com
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Utilization in Natural Product Total Synthesis
The most prominent application of the 5-oxotetrahydrothiophene core is in the total synthesis of (+)-biotin. Biotin (B1667282) is a natural product and an essential vitamin that acts as a cofactor for carboxylase enzymes. The synthesis of biotin has been a classic target in organic chemistry for decades, leading to the development of numerous strategies where intermediates bearing the thiolactone structure are pivotal.
Early syntheses established pathways to construct the fused bicyclic ring system of biotin, where a thiolactone moiety is a key precursor to the final tetrahydrothiophene (B86538) ring. For instance, classic synthetic routes often involve the creation of a cis-fused thiolactone intermediate which is then elaborated to introduce the urea (B33335) ring. Although various starting materials have been used historically, the underlying strategy frequently involves the stereocontrolled formation of a substituted tetrahydrothiophene ring, a structure directly related to 5-Oxotetrahydrothiophene-2-carboxylic acid.
| Natural Product | Synthetic Role of Thiolactone Core | Key Transformation Example |
| (+)-Biotin | Serves as the foundational sulfur-containing ring system. | Cyclization to form the thiolactone, followed by elaboration and eventual formation of the fused imidazolidinone ring. |
| Dethiobiotin | An intermediate in some biotin syntheses and a biosynthetic precursor. | Represents the tetrahydrothiophene ring system prior to sulfur insertion in some biosynthetic pathways. scripps.edu |
Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds and Drug Discovery
The tetrahydrothiophene ring system, particularly the bicyclic core of biotin, is a critical scaffold in pharmaceutical research and drug discovery. The high-affinity interaction between biotin and proteins like avidin (B1170675) and streptavidin has been exploited to develop powerful tools for diagnostics, targeted drug delivery, and affinity chromatography. The synthesis of biotinylated molecules, where a drug or probe is tethered to biotin, relies on the chemistry of the biotin side chain, but the integrity of the core heterocyclic scaffold is essential for biological recognition.
Derivatives of the biotin scaffold are designed as potential antitumor agents, where the biotin moiety acts as a targeting vector to deliver cytotoxic payloads to cancer cells that overexpress biotin receptors. nih.gov In these applications, the synthesis begins with biotin itself or key intermediates, highlighting the pharmaceutical relevance of its core 5-oxotetrahydrothiophene-related structure.
Chiral Synthon Applications in Enantioselective Synthesis
The biological activity of biotin is exclusive to the (+)-enantiomer, which has a specific stereochemical configuration at its three chiral centers. This necessity has driven the development of numerous enantioselective syntheses. Chiral versions of tetrahydrothiophene intermediates are therefore critical synthons for achieving the desired stereochemistry.
Strategies to obtain enantiopure intermediates include:
Chiral Resolution: Separation of racemic intermediates at an early stage.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the thiolactone ring.
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as L-cysteine, to set the stereocenters that are then carried through the synthesis.
These approaches underscore the role of chiral tetrahydrothiophene derivatives as fundamental building blocks for constructing stereochemically complex and biologically active molecules.
Precursor for Advanced Polymeric Materials and Functionalized Molecules
While the primary application of this compound and its derivatives is in the synthesis of discrete molecules like biotin, the thiolactone functionality presents potential for ring-opening polymerization to form polythioesters. This class of polymers is of interest for its unique properties conferred by the sulfur atom in the polymer backbone. However, the use of this specific monomer in the synthesis of advanced polymeric materials is not as extensively documented as its role in small-molecule synthesis. Its main utility remains in serving as a precursor for functionalized molecules, particularly in the realm of bioconjugation and medicinal chemistry through biotinylation. nih.gov
Construction of Quaternary Carbon Centers and Complex Ring Systems
While the direct construction of all-carbon quaternary centers using this compound is not a commonly cited application, the principles of controlling substitution at the C2 position are relevant. Synthetic routes toward biotin analogs or other complex targets often require the installation of substituents on the thiolactone ring, demonstrating the potential for creating highly substituted and complex heterocyclic frameworks from this versatile starting block.
Enzymatic Transformations and Biosynthesis Mechanistic and Pathway Focused Research
Role as a Substrate in Enzymatic Reaction Mechanisms
While direct enzymatic assays detailing the role of 5-Oxotetrahydrothiophene-2-carboxylic acid as a substrate are not prevalent in existing literature, studies on analogous compounds suggest its potential to be recognized and transformed by various enzymes. For instance, actinomycete strains of the genus Rhodococcus have been shown to utilize thiophene-2-carboxylic acid (T2C) as a sole source of carbon and energy. nih.gov These bacteria can quantitatively degrade T2C to sulfate, indicating a complete breakdown of the thiophene (B33073) ring. nih.gov The initial steps of such a degradation pathway would likely involve enzymatic activation of the carboxylic acid group, a role that this compound could theoretically play in similar enzymatic systems. The presence of the oxo group at the 5-position introduces an additional site for enzymatic recognition and transformation, possibly by ketoreductases or hydrolases, which could precede or follow modifications at the carboxyl group.
Characterization of Carboxylic Acid Reductases (CARs) Acting on Analogous Compounds
Carboxylic Acid Reductases (CARs) are a class of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net These enzymes are known for their broad substrate specificity, which includes a variety of aromatic, heterocyclic, and aliphatic carboxylic acids. nih.govnih.gov The general mechanism of CARs involves the initial adenylation of the carboxylic acid, followed by a thioesterification with a phosphopantetheine arm of the peptidyl carrier protein (PCP) domain, and finally, the reduction of the thioester to an aldehyde by the reductase domain. nih.gov
Given their versatility, it is plausible that a CAR could act on this compound. Research has demonstrated that CARs can reduce a wide array of bifunctional carboxylic acids, including those with oxo-, hydroxy-, and amino groups. nih.gov The key factor for activity often lies in the separation of the second functional group from the carboxylate by a sufficient carbon chain. nih.gov In the case of this compound, the cyclic structure and the proximity of the oxo group might influence its recognition and binding within the enzyme's active site. While specific studies on this substrate are lacking, the known tolerance of CARs for diverse chemical functionalities suggests that it could be a viable, albeit unconfirmed, substrate.
| CAR Source Organism | Substrate Class | Example Substrates | Observed Activity |
|---|---|---|---|
| Segniliparus rugosus | Benzoic Acids | Toluic acid | High |
| Mycobacterium sp. | Heterocyclic Acids | Nicotinic acid | Moderate |
| Nocardia iowensis | Fatty Acids | Decanoic acid | Variable |
| Various Bacteria | Bifunctional Acids | 4-Hydroxybutanoic acid, Adipic acid | Significant |
Studies on Enzymatic Desymmetrization for Chiral Product Formation
The synthesis of chiral 2-substituted tetrahydrothiophenes is of significant interest due to their presence in various biologically active molecules. researchgate.net Enzymatic desymmetrization represents a powerful strategy for accessing enantiomerically pure compounds from prochiral precursors. nih.gov Although direct enzymatic desymmetrization of a precursor to this compound has not been specifically reported, the principles have been applied to analogous systems for the synthesis of chiral tetrahydrothiophenes. researchgate.net
For instance, biocatalytic approaches have been developed for the synthesis of chiral sulfoxides, which are structurally related to the oxidized form of tetrahydrothiophenes. almacgroup.com These methods often employ oxidative enzymes to achieve kinetic resolution of racemic mixtures. almacgroup.com Another relevant strategy is the use of hydrolases, such as lipases, for the asymmetric hydrolysis of prochiral diesters or the acylation of prochiral diols, which can be precursors to chiral heterocyclic systems. The development of such enzymatic processes for precursors of this compound could provide a sustainable and highly selective route to chiral derivatives.
Investigation of Metabolic Pathways and Transformations (non-human, focusing on chemical mechanisms)
The microbial degradation of sulfur-containing heterocyclic compounds found in petroleum has been a subject of environmental research. Studies on the biodegradation of n-alkyl-substituted tetrahydrothiophenes have revealed pathways that are relevant to the potential metabolism of this compound. In these pathways, the alkyl side chains of compounds like 2-n-dodecyltetrahydrothiophene (B1203300) are oxidized by gram-positive bacteria and fungi. nih.govscispace.com
A key intermediate in the metabolism of these compounds is 2-tetrahydrothiophenecarboxylic acid. nih.govscispace.com This intermediate is formed through the oxidation of the alkyl side chain. nih.govasm.org Further metabolism of 2-tetrahydrothiophenecarboxylic acid has been observed, suggesting that the tetrahydrothiophene (B86538) ring itself is susceptible to enzymatic attack and degradation. nih.govscispace.com It is conceivable that this compound could be an intermediate in a similar metabolic pathway, potentially arising from the oxidation of a 5-hydroxy- or 5-alkyl-substituted tetrahydrothiophene-2-carboxylic acid. The oxo group could also be a site for further enzymatic transformations, such as reduction or ring cleavage, as part of a broader metabolic cascade.
| Initial Substrate | Microorganism Type | Major Intermediate | Metabolic Process |
|---|---|---|---|
| 2-n-Dodecyltetrahydrothiophene (DTHT) | Gram-positive bacteria | 2-Tetrahydrothiopheneacetic acid (THTA) | Side-chain oxidation |
| 2-n-Undecyltetrahydrothiophene | Gram-positive bacteria | 2-Tetrahydrothiophenecarboxylic acid (THTC) | Side-chain oxidation |
| DTHT | Fungi | THTA and THTC | Side-chain oxidation |
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 5-oxotetrahydrothiophene-2-carboxylic acid?
- Methodological Answer : Synthesis can be achieved via catalytic oxidation or functionalization of thiophene derivatives. For example, metal-catalyzed reactions (e.g., vanadium, iron, or molybdenum catalysts) have been used to oxidize tetrahydrothiophene precursors. Key steps include controlled reaction temperatures (60–80°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the oxo group (δ ~9-10 ppm for carboxylic protons) and thiophene ring structure.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 163.2). Cross-referencing with literature data ensures accuracy .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The compound is stable under ambient conditions but decomposes upon exposure to strong oxidizing agents (e.g., peroxides) or extreme pH (acids/bases), producing CO, CO₂, and sulfur oxides . Store in airtight containers at 2–8°C, and avoid prolonged light exposure. Pre-experiment stability tests under intended reaction conditions are advised.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Test transition-metal catalysts (e.g., MoO₃ for selective oxidation) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylic acid group.
- Kinetic Monitoring : Use in-situ FTIR or UV-Vis to track reaction progress and adjust parameters in real time .
Q. What strategies resolve contradictory data on the compound’s reactivity in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity or trace impurities. To address this:
- Reproducibility Checks : Replicate experiments using ultra-pure solvents (HPLC-grade) and rigorously dried reagents.
- Control Experiments : Compare reactivity in inert (e.g., argon) vs. ambient atmospheres to rule out oxidation artifacts.
- Advanced Spectroscopy : Employ 2D NMR (e.g., HSQC) to detect solvent adducts or decomposition products .
Q. What catalytic mechanisms are proposed for synthesizing derivatives of this compound?
- Methodological Answer : Metal-catalyzed mechanisms dominate:
- Oxidative Cyclization : Vanadium catalysts promote ring closure via radical intermediates.
- Acid-Catalyzed Functionalization : Sulfonic acid resins facilitate esterification or amidation at the carboxylic acid group.
- DFT Studies : Computational modeling (e.g., Gaussian) predicts transition states and validates proposed pathways .
Environmental and Safety Considerations
Q. What environmental precautions are essential when disposing of this compound?
- Methodological Answer : Follow hazardous waste protocols:
- Containment : Use chemically resistant containers (e.g., HDPE) for waste collection.
- Neutralization : Treat acidic waste with calcium carbonate before disposal.
- Documentation : Comply with REACH and TSCA regulations; avoid environmental release due to potential ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
